molecular formula C8H9ClF3N B14862079 2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride

2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B14862079
M. Wt: 211.61 g/mol
InChI Key: FZBIYYKRNJHUPO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8F3N·HCl and a molecular weight of 211.61 g/mol It is an aromatic amine, characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

2-(2,4,6-trifluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c9-5-3-7(10)6(1-2-12)8(11)4-5;/h3-4H,1-2,12H2;1H

InChI Key

FZBIYYKRNJHUPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCN)F)F.Cl

Origin of Product

United States

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